



4-(6-Hydrazinylpyrimidin-4-yl)morpholine chemical structure and properties

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Compound of Interest 4-(6-Hydrazinylpyrimidin-4-Compound Name: yl)morpholine Get Quote Cat. No.: B1356604

An In-depth Technical Guide to 4-(6-Hydrazinylpyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 4-(6-hydrazinylpyrimidin-4-yl)morpholine. It is intended for an audience with a technical background in chemistry and pharmacology.

Chemical Identity and Structure

4-(6-Hydrazinylpyrimidin-4-yl)morpholine is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a morpholine and a hydrazine group. The morpholine moiety is a known pharmacophore that can modulate pharmacokinetic properties, while the pyrimidine and hydrazine components are common in biologically active molecules.[1][2]

The canonical SMILES representation of the molecule is C1COCCN1C2=NC=NC(=C2)NN.[3]

Table 1: Chemical Identifiers



| Identifier | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | (6-morpholin-4- ylpyrimidin-4-yl)hydrazine | [4] |
| CAS Number | 5767-36-2 | [3] |
| Molecular Formula | C8H13N5O | [3][4] |
| Molecular Weight | 195.22 g/mol | [5][6] |

| InChi Key | XWDNLTCJJYYYCI-UHFFFAOYSA-N |[3][5] |

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Below is a summary of the known and computed properties for **4-(6-hydrazinylpyrimidin-4-yl)morpholine**.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source(s) |
|---------------------------------|----------------------|-------------------------------|
| Physical Form | Solid (presumed) | General chemical knowledge |
| Purity | ≥96% | [3][5] |
| Storage Conditions | Ambient temperatures | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 76.3 Ų | [3] |

| Complexity | 173 |[3] |



Synthesis and Manufacturing

The synthesis of **4-(6-hydrazinylpyrimidin-4-yl)morpholine** typically involves a nucleophilic substitution pathway. A common route starts with a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. The synthesis proceeds in a stepwise manner where the chlorine atoms are substituted by morpholine and then hydrazine.

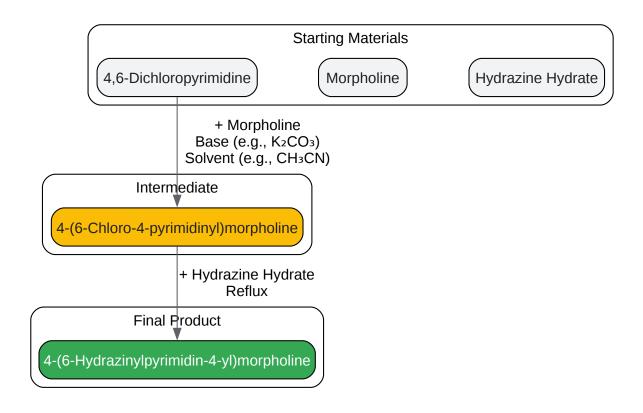
Key Precursors:

- 4-(6-Chloro-4-pyrimidinyl)morpholine (CAS: 22177-92-0)[3][4]
- 4-Chloro-6-hydrazinylpyrimidine (CAS: 5767-35-1)[4]
- Morpholine (CAS: 110-91-8)[3][4]
- 4,6-Dichloropyrimidine (CAS: 1193-21-1)[4]

General Synthetic Workflow:

The following diagram illustrates a plausible synthetic route. The reaction involves the sequential displacement of chloride ions from a dichloropyrimidine core. The first substitution with morpholine is followed by a reaction with hydrazine hydrate to yield the final product.





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Caption: Plausible synthetic pathway for **4-(6-hydrazinylpyrimidin-4-yl)morpholine**.

Experimental Protocol: General Synthesis of Morpholino-Pyrimidine Derivatives

While a specific protocol for the title compound is not detailed in the literature, a general method for analogous structures can be adapted.[2]

- Step 1: Synthesis of Intermediate: To a solution of 4,6-dichloropyrimidine (1 mmol) in acetonitrile (CH₃CN), add a base such as potassium carbonate (K₂CO₃) and triethylamine (1 mmol).
- · Add morpholine (1 mmol) to the mixture.



- Reflux the reaction mixture for approximately 24 hours, monitoring progress with thin-layer chromatography (TLC).
- Upon completion, purify the intermediate product, 4-(6-chloro-4-pyrimidinyl)morpholine, using column chromatography.
- Step 2: Synthesis of Final Product: React the purified intermediate (1 mmol) with hydrazine hydrate under reflux conditions.
- Monitor the reaction by TLC.
- Once the reaction is complete, the final product, **4-(6-hydrazinylpyrimidin-4-yl)morpholine**, can be isolated and purified through recrystallization or column chromatography.
- Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[2]

Biological Activity and Potential Applications

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry, known for improving the pharmacokinetic profile and potency of drug candidates.[1] Derivatives of morpholine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][7]

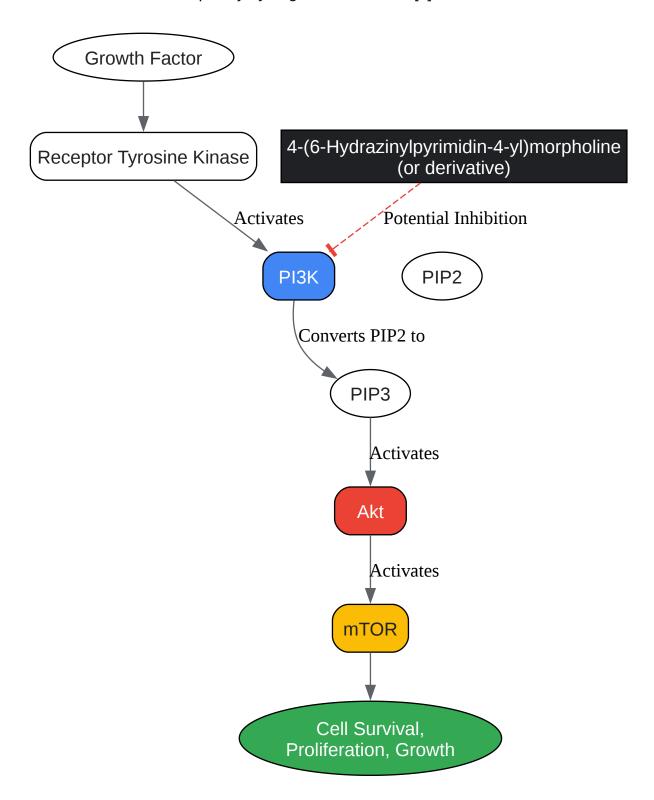
Although specific bio-activity data for **4-(6-hydrazinylpyrimidin-4-yl)morpholine** is limited, its structural components suggest several potential therapeutic applications. For instance, related 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives have shown potent cytotoxic activities against various cancer cell lines, including H460, HT-29, and MDA-MB-231.[7][8] The hydrazine moiety makes this compound a useful building block for synthesizing more complex molecules like pyrazolines, which are also known for a broad spectrum of biological activities such as antidepressant, anticonvulsant, and anti-inflammatory properties.[9][10][11]

Potential Mechanism of Action: Kinase Inhibition

Many morpholine-containing compounds function as kinase inhibitors.[1] The morpholine ring can form critical hydrogen bonds and interact with the target protein, enhancing binding affinity. Pyrimidine scaffolds are also central to many kinase inhibitors. It is plausible that **4-(6-**



hydrazinylpyrimidin-4-yl)morpholine or its derivatives could target signaling pathways like PI3K/Akt/mTOR, which is frequently dysregulated in cancer.[7]



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity, a standard MTT assay could be performed.

- Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of 4-(6-hydrazinylpyrimidin-4-yl)morpholine in the culture medium. Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound.

Spectral Data Analysis

The structural confirmation of **4-(6-hydrazinylpyrimidin-4-yl)morpholine** relies on standard spectroscopic techniques.



- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the proton and carbon framework of the molecule. The spectra of N-substituted morpholines typically show characteristic shifts for the methylene protons adjacent to the nitrogen and oxygen atoms.[12][13]
- Infrared (IR) Spectroscopy: IR analysis would identify key functional groups. Expected
 characteristic absorption bands would include N-H stretching for the hydrazine group and CN and C-O stretching for the morpholine and pyrimidine rings.[14]
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.[14]
 [15]

Safety and Handling

No specific Safety Data Sheet (SDS) is available for **4-(6-hydrazinylpyrimidin-4-yl)morpholine**. However, safety precautions can be inferred from the parent compound, morpholine, and general laboratory safety practices for handling heterocyclic amines and hydrazines.[16][17] This information should be used as a guideline, and a full risk assessment should be conducted before handling.

Table 3: General Safety and Handling Precautions (based on Morpholine)



| Category | Recommendation | Source(s) |
|--|---|--------------|
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [16][18] |
| Handling | Use only under a chemical fume hood. Do not breathe mist/vapors. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [16][17][18] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area. | [16][18] |
| Spill Response | Evacuate personnel. Remove all sources of ignition. Soak up with inert absorbent material and place in suitable, closed containers for disposal. | [16][18] |

| Hazards | Based on morpholine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. |[18] |

Conclusion

4-(6-Hydrazinylpyrimidin-4-yl)morpholine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure, combining the privileged morpholine scaffold with reactive pyrimidine and hydrazine moieties, makes it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. Further research is warranted to fully elucidate its biological activity profile and explore its utility in drug discovery programs.



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